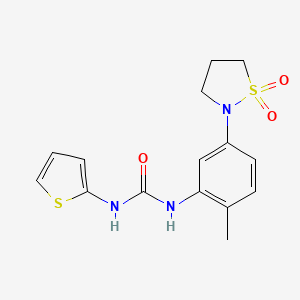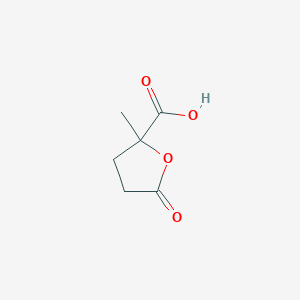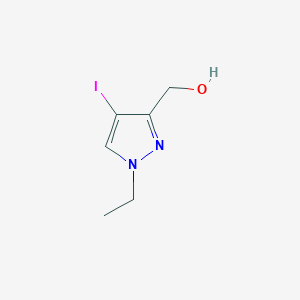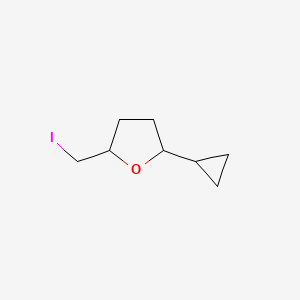
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include information about its appearance or state under normal conditions (solid, liquid, gas), its color, and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with different starting materials and reaction conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This could involve studying its reactivity, stability, and the products it forms during chemical reactions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, solubility, and acidity or basicity (pH). These properties can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, this compound has been explored for its potential therapeutic effects. It’s structurally related to compounds that have shown antiproliferative activity and the ability to inhibit tubulin polymerization . This suggests its possible use in developing treatments for diseases characterized by abnormal cell growth, such as cancer.
Biochemistry
Biochemically, the compound could be significant in studying protein-ligand interactions . The phenylpiperazine moiety is known to interact with various receptors and enzymes, which can be crucial for understanding biochemical pathways and designing inhibitors .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are being investigated for their binding affinities to different biological targets. This can lead to the development of new drugs with improved efficacy and reduced side effects .
Organic Synthesis
The compound serves as a building block in organic synthesis, providing a versatile framework for constructing more complex molecules. Its benzyloxy and phenylpiperazine groups are functional handles that can be modified to produce a wide range of derivatives .
Chemical Engineering
From a chemical engineering perspective, understanding the properties of this compound, such as its melting point, boiling point, and solubility , is essential for designing efficient production and purification processes .
Materials Science
In materials science, the compound’s molecular structure could be analyzed for its potential in creating novel materials. Its rigid backbone and functional groups might contribute to the development of new polymers or coatings with unique properties .
Wirkmechanismus
Target of Action
It is known that piperazine-based compounds, which this compound is a part of, have been found to interact with a variety of biological targets . These include antimicrobial, antioxidant, antihistaminic, anticancer, DNA binding and protein binding targets .
Mode of Action
Piperazine-based compounds are known for their versatile binding possibilities with metal ions due to the presence of nitrogen atoms, which act as donor atoms . This allows them to form complexes with various metal ions, which can then interact with biological targets .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-based compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Piperazine-based compounds are known to be weak bases and are freely soluble in aqueous and organic solvents, which could potentially influence their absorption and distribution .
Result of Action
Given the range of biological activities associated with piperazine-based compounds, it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of piperazine-based compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-phenylmethoxy-2-(4-phenylpiperazine-1-carbonyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-20-15-21(29-17-22(20)28-16-18-7-3-1-4-8-18)23(27)25-13-11-24(12-14-25)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUCKCMLIAVULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2877327.png)
![2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide](/img/structure/B2877330.png)
![2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2877333.png)

![6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877336.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2877339.png)



